![molecular formula C15H11F3O3 B14075364 Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and bioavailability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate typically involves the trifluoromethylation of a biphenyl precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of flow chemistry techniques can enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted biphenyl derivatives .
科学研究应用
Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s trifluoromethyl group enhances the metabolic stability of biologically active molecules.
Medicine: It is incorporated into pharmaceuticals to improve drug properties such as bioavailability and efficacy.
Industry: The compound is used in the development of advanced materials with unique properties
作用机制
The mechanism of action of Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance binding affinity to target proteins and enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects .
相似化合物的比较
Similar Compounds
- Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate
- Methyl 3-hydroxy-4’-(difluoromethyl)-[1,1’-biphenyl]-4-carboxylate
- Methyl 3-hydroxy-4’-(chloromethyl)-[1,1’-biphenyl]-4-carboxylate
Uniqueness
The presence of the trifluoromethyl group in Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability compared to its difluoromethyl and chloromethyl analogs. These properties make it particularly valuable in pharmaceutical and agrochemical applications .
属性
分子式 |
C15H11F3O3 |
|---|---|
分子量 |
296.24 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-4-[4-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)12-7-4-10(8-13(12)19)9-2-5-11(6-3-9)15(16,17)18/h2-8,19H,1H3 |
InChI 键 |
GTTOOWIHOGUTGF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



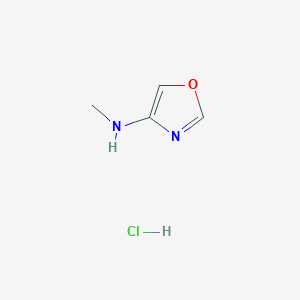
![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)

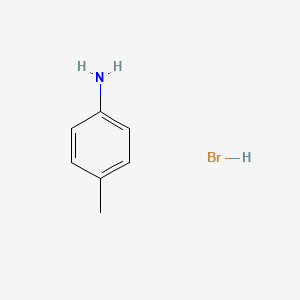
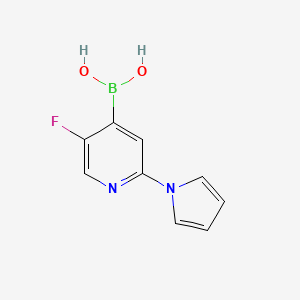
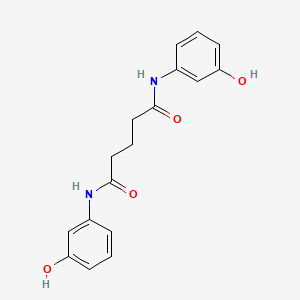

![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)

![4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile](/img/structure/B14075328.png)
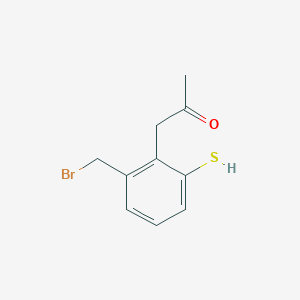
![[(3S)-2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate](/img/structure/B14075332.png)

